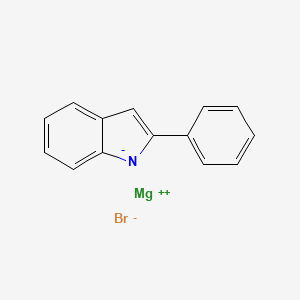
magnesium;2-phenylindol-1-ide;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;2-phenylindol-1-ide;bromide is an organomagnesium compound, commonly known as a Grignard reagent. Grignard reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. This particular compound features a magnesium atom bonded to a 2-phenylindol-1-ide group and a bromide ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium;2-phenylindol-1-ide;bromide typically involves the reaction of 2-phenylindole with magnesium in the presence of a bromide source. The reaction is carried out in an anhydrous ether solvent to prevent the hydrolysis of the Grignard reagent. The general procedure involves:
Magnesium Turnings: Magnesium turnings are added to a dry flask.
Ether Solvent: Anhydrous ether is added to the flask.
Bromide Source: A bromide source, such as bromobenzene, is added dropwise to initiate the reaction.
Reflux: The mixture is heated under reflux to complete the reaction
Industrial Production Methods
Industrial production of Grignard reagents, including this compound, follows similar principles but on a larger scale. The process involves continuous addition of reactants and efficient removal of by-products to maintain reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Magnesium;2-phenylindol-1-ide;bromide undergoes several types of reactions:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can participate in substitution reactions with halides.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common electrophiles.
Solvents: Anhydrous ether or tetrahydrofuran (THF) are typically used.
Temperature: Reactions are often carried out at low temperatures to control reactivity
Major Products
Alcohols: Primary, secondary, or tertiary alcohols depending on the carbonyl compound used.
Coupled Products: Various coupled organic compounds depending on the electrophile
Scientific Research Applications
Magnesium;2-phenylindol-1-ide;bromide has diverse applications in scientific research:
Organic Synthesis: Used to synthesize complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of drug intermediates.
Material Science: Used in the preparation of advanced materials and polymers.
Mechanism of Action
The mechanism of action of magnesium;2-phenylindol-1-ide;bromide involves the formation of a highly reactive carbon-magnesium bond. This bond acts as a nucleophile, attacking electrophilic centers in various substrates. The magnesium atom stabilizes the negative charge on the carbon, facilitating nucleophilic addition and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity.
Vinylmagnesium Bromide: Used for similar nucleophilic addition reactions
Uniqueness
Magnesium;2-phenylindol-1-ide;bromide is unique due to the presence of the indole ring, which can participate in additional interactions and provide unique reactivity compared to simpler Grignard reagents .
Properties
CAS No. |
62454-46-0 |
|---|---|
Molecular Formula |
C14H10BrMgN |
Molecular Weight |
296.44 g/mol |
IUPAC Name |
magnesium;2-phenylindol-1-ide;bromide |
InChI |
InChI=1S/C14H10N.BrH.Mg/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14;;/h1-10H;1H;/q-1;;+2/p-1 |
InChI Key |
RGFDMKWRFGXIHD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3[N-]2.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















